4-Bromo-2-fluoro-6-methylbenzoic acid
Overview
Description
4-Bromo-2-fluoro-6-methylbenzoic acid is an organic compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol . This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzoic acid core. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It’s known that benzoic acid derivatives can participate in reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
Benzoic acid derivatives are known to interact with various biochemical pathways depending on their specific functional groups .
Pharmacokinetics
The pharmacokinetics of benzoic acid derivatives generally depend on factors such as their chemical structure, the route of administration, and the individual’s metabolic profile .
Result of Action
Benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-fluoro-6-methylbenzoic acid can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which the compound is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-6-methylbenzoic acid typically involves the bromination and fluorination of a methylbenzoic acid precursor. One common method includes the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-6-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of catalysts.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the bromine or fluorine atoms.
Oxidation Products: Esters, ketones, or aldehydes derived from the carboxylic acid group.
Reduction Products: Alcohols or alkanes derived from the carboxylic acid group.
Scientific Research Applications
4-Bromo-2-fluoro-6-methylbenzoic acid is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules and intermediates.
Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science research.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoro-6-methylbenzoic acid: Similar structure with the bromine and fluorine atoms in different positions.
4-Bromo-2-fluorobenzoic acid: Lacks the methyl group, resulting in different chemical properties.
4-Bromo-6-methylbenzoic acid: Lacks the fluorine atom, affecting its reactivity and applications.
Uniqueness
4-Bromo-2-fluoro-6-methylbenzoic acid is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzoic acid core. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications.
Biological Activity
4-Bromo-2-fluoro-6-methylbenzoic acid (CAS No. 1242157-23-8) is a halogenated aromatic compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of bromine and fluorine substituents on the benzene ring, which may influence its reactivity and interactions with biological targets.
The molecular formula for this compound is , with a molecular weight of approximately 221.04 g/mol. Its structural features include:
- Bromine (Br) at the para position (4-position)
- Fluorine (F) at the ortho position (2-position)
- Methyl group (CH₃) at the meta position (6-position)
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms enhances its binding affinity, potentially allowing it to modulate biological pathways effectively. Notably, it has been investigated as an inhibitor of Mnk1 and Mnk2, which are kinases involved in regulating protein synthesis and cellular stress responses.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor in various enzymatic pathways. For instance, it has been shown to inhibit Mnk1 and Mnk2, which play critical roles in the cellular response to stress and inflammation. This inhibition can have implications in therapeutic strategies for diseases characterized by dysregulated protein synthesis.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics. It is classified as a BBB permeant, indicating its ability to cross the blood-brain barrier, which is crucial for central nervous system applications . Additionally, it does not act as a substrate for P-glycoprotein, suggesting limited efflux from cells, which can enhance its bioavailability.
Study on Anti-Cancer Activity
In a study evaluating compounds for anti-cancer properties, this compound was included in a screening of various benzoic acid derivatives. The results indicated that it exhibited significant inhibitory activity against cancer cell lines through mechanisms involving the modulation of stress response pathways .
Synthesis and Application in Drug Development
The compound has been utilized as an intermediate in synthesizing more complex molecules with potential therapeutic applications. For example, it has been used in the synthesis of isoquinolones and dihydroazaindenone derivatives that show promise as inhibitors of cancer-related kinases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful.
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Br at para, F at ortho | Inhibits Mnk1/Mnk2 |
Methyl 4-bromo-2-fluorobenzoate | Similar structure without carboxylic acid | Intermediate in drug synthesis |
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | Different halogen substitution | Used in SGLT2 inhibitor development |
Properties
IUPAC Name |
4-bromo-2-fluoro-6-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWRRIRDHDOGEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736502 | |
Record name | 4-Bromo-2-fluoro-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242157-23-8 | |
Record name | 4-Bromo-2-fluoro-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-fluoro-6-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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